2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene
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Overview
Description
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3ClF3NO2 and a molecular weight of 237.57 g/mol . This compound is characterized by the presence of a chloro group, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene typically involves the reaction of 2-chloro-4-nitro-1-(trifluoromethoxy)benzene with phosgene in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely and efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, or thiocarbamates.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Addition Reactions: Nucleophiles such as water, alcohols, or amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines or alcohols.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophiles to form stable products such as ureas and carbamates. This reactivity is exploited in various chemical and biological applications to modify molecules and study their properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-1-isocyanato-4-(trifluoromethoxy)benzene is unique due to the presence of both an isocyanate group and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C8H3ClF3NO2 |
---|---|
Molecular Weight |
237.56 g/mol |
IUPAC Name |
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3ClF3NO2/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H |
InChI Key |
LXGXKVLGHHEBAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)N=C=O |
Origin of Product |
United States |
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